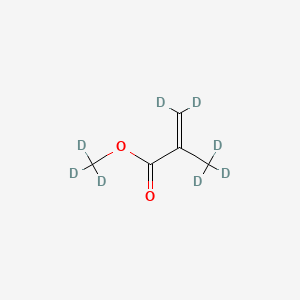
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-
Vue d'ensemble
Description
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. The synthesis of 1,2,4-oxadiazol-3(2H)-ones has been extensively studied, and various methods have been developed for their preparation.
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazol-3(2H)-one, 5-phenyl- is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the body. For example, the compound has been reported to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating caspases.
Effets Biochimiques Et Physiologiques
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- has been shown to have various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to possess antifungal activity against Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,2,4-oxadiazol-3(2H)-one, 5-phenyl- in lab experiments has several advantages. Firstly, the compound is relatively easy to synthesize, and various methods have been developed for its preparation. Secondly, it exhibits a wide range of biological activities, making it a versatile tool for studying different biological processes. However, the compound also has some limitations. For example, its low solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in vivo.
Orientations Futures
There are several future directions for research on 1,2,4-oxadiazol-3(2H)-one, 5-phenyl-. Firstly, further studies are needed to elucidate its mechanism of action and molecular targets. This will help in the development of more potent and selective analogs. Secondly, the compound's potential as a scaffold for the development of new drugs needs to be explored further. Thirdly, its potential use in combination therapy with other drugs needs to be investigated. Finally, more studies are needed to evaluate its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 1,2,4-oxadiazol-3(2H)-ones can be achieved through different methods, including cyclization of hydrazides, cyclization of nitriles, and cyclization of amidoximes. Among these methods, the cyclization of hydrazides is the most commonly used approach. The reaction involves the condensation of hydrazides with carboxylic acids or their derivatives in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. The resulting intermediate is then cyclized to form the desired 1,2,4-oxadiazol-3(2H)-one.
Applications De Recherche Scientifique
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
5-phenyl-1,2,4-oxadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-9-7(12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVHTFJJZGBKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175311 | |
| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |
CAS RN |
21084-84-4 | |
| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021084844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)



